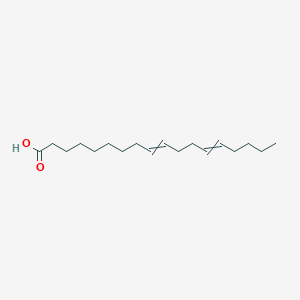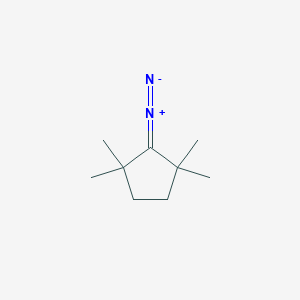
Cyclopentane, 2-diazo-1,1,3,3-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentane, 2-diazo-1,1,3,3-tetramethyl- is an organic compound with the molecular formula C₉H₁₆N₂ It is a derivative of cyclopentane, where two hydrogen atoms are replaced by diazo and tetramethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane, 2-diazo-1,1,3,3-tetramethyl- typically involves the diazotization of the corresponding amine. This process can be carried out under controlled conditions using reagents such as sodium nitrite and hydrochloric acid. The reaction is usually performed at low temperatures to prevent decomposition of the diazo compound.
Industrial Production Methods
Industrial production of Cyclopentane, 2-diazo-1,1,3,3-tetramethyl- may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentane, 2-diazo-1,1,3,3-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diazo group into an amine group.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Cyclopentane, 2-diazo-1,1,3,3-tetramethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in diazo coupling reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopentane, 2-diazo-1,1,3,3-tetramethyl- involves the reactivity of the diazo group. This group can participate in various chemical reactions, such as cycloaddition and insertion reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane, 1,1,3,3-tetramethyl-: This compound lacks the diazo group and has different reactivity and applications.
Cyclopentane, 1,1,3,4-tetramethyl-: Another structural isomer with distinct chemical properties.
1,2-Cyclopentanedione: A related compound with different functional groups and reactivity.
Uniqueness
Cyclopentane, 2-diazo-1,1,3,3-tetramethyl- is unique due to the presence of the diazo group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in research and industry.
Propiedades
Número CAS |
71690-98-7 |
|---|---|
Fórmula molecular |
C9H16N2 |
Peso molecular |
152.24 g/mol |
Nombre IUPAC |
2-diazo-1,1,3,3-tetramethylcyclopentane |
InChI |
InChI=1S/C9H16N2/c1-8(2)5-6-9(3,4)7(8)11-10/h5-6H2,1-4H3 |
Clave InChI |
OLRSLCXFGKXWHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C1=[N+]=[N-])(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



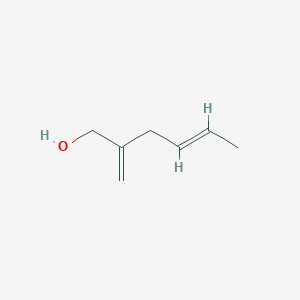
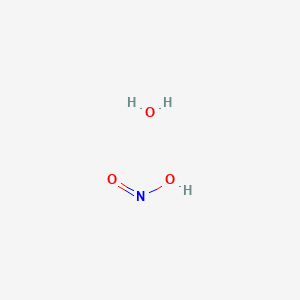
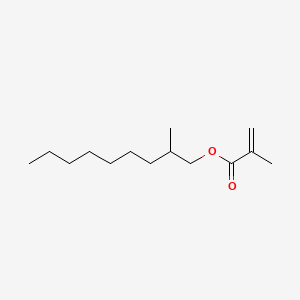
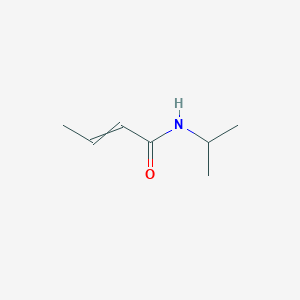
phosphane](/img/structure/B14459667.png)
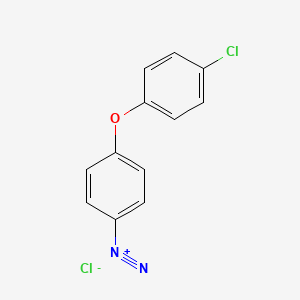
![1,2,5,6,7,8-Hexahydro-4H-3,7-methanoazonino[5,4-b]indol-4-one](/img/structure/B14459671.png)
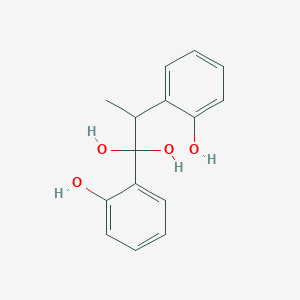
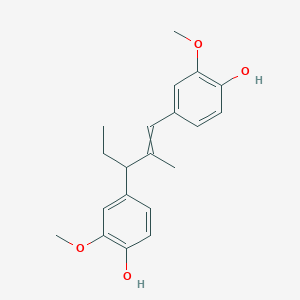

![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-](/img/structure/B14459705.png)
